Cas no 1207054-99-6 (1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

1-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea is a chemically synthesized urea derivative featuring a piperazine core substituted with a 4-chlorophenyl group and an ethyl linker to a cyclopropylurea moiety. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules. The presence of the 4-chlorophenyl group enhances lipophilicity, while the piperazine and cyclopropylurea functionalities contribute to selective receptor interactions. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery, particularly for targeting neurological or cardiovascular pathways. The compound exhibits stability under standard laboratory conditions, facilitating further research and derivatization.
1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea structure
1207054-99-6 structure
Product name:1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea
CAS No:1207054-99-6
MF:C16H23ClN4O
Molecular Weight:322.833022356033
CID:6072500
PubChem ID:45504491

1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea 化学的及び物理的性質

名前と識別子

    • 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea
    • 1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-cyclopropylurea
    • 1207054-99-6
    • 1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea
    • VU0522358-1
    • 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
    • CCG-310180
    • F5831-8844
    • AKOS024520685
    • インチ: 1S/C16H23ClN4O/c17-13-1-5-15(6-2-13)21-11-9-20(10-12-21)8-7-18-16(22)19-14-3-4-14/h1-2,5-6,14H,3-4,7-12H2,(H2,18,19,22)
    • InChIKey: JUMNKJJYZGXAGW-UHFFFAOYSA-N
    • SMILES: N(CCN1CCN(C2=CC=C(Cl)C=C2)CC1)C(NC1CC1)=O

計算された属性

  • 精确分子量: 322.156
  • 同位素质量: 322.156
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 361
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6A^2
  • XLogP3: 2.2

1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5831-8844-10μmol
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
10μmol
$69.0 2023-09-09
Life Chemicals
F5831-8844-3mg
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
3mg
$63.0 2023-09-09
Life Chemicals
F5831-8844-40mg
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
40mg
$140.0 2023-09-09
Life Chemicals
F5831-8844-10mg
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
10mg
$79.0 2023-09-09
Life Chemicals
F5831-8844-2μmol
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
2μmol
$57.0 2023-09-09
Life Chemicals
F5831-8844-30mg
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
30mg
$119.0 2023-09-09
Life Chemicals
F5831-8844-5μmol
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
5μmol
$63.0 2023-09-09
Life Chemicals
F5831-8844-20μmol
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
20μmol
$79.0 2023-09-09
Life Chemicals
F5831-8844-75mg
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
75mg
$208.0 2023-09-09
Life Chemicals
F5831-8844-1mg
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-cyclopropylurea
1207054-99-6
1mg
$54.0 2023-09-09

1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea 関連文献

1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylureaに関する追加情報

Introduction to 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea (CAS No 1207054-99-6)

1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea, with the CAS number 1207054-99-6, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to a class of molecules that incorporate a piperazine moiety, which is a common structural feature in many pharmacologically active agents. The presence of a 4-chlorophenyl group and a cyclopropylurea moiety further enhances its molecular complexity and may contribute to its distinct pharmacological profile.

The synthesis and characterization of 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea involve meticulous attention to detail to ensure the purity and stability of the final product. The piperazine ring, known for its ability to form hydrogen bonds and interact with various biological targets, plays a crucial role in determining the compound's interactions with biological systems. Additionally, the 4-chlorophenyl substituent can influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity.

In recent years, there has been growing interest in developing novel compounds that exhibit therapeutic potential. The cyclopropylurea moiety in 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea is particularly noteworthy, as it has been shown to enhance the metabolic stability of related compounds. This feature is particularly valuable in drug development, where minimizing metabolic degradation can lead to improved bioavailability and prolonged duration of action.

Current research in the field of medicinal chemistry has highlighted the importance of understanding the structural features that contribute to biological activity. The combination of a piperazine ring, a chlorophenyl group, and a cyclopropylurea moiety in 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea suggests that it may possess multiple sites of interaction with biological targets. This complexity could lead to a range of pharmacological effects, making it a promising candidate for further investigation.

The potential applications of 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea are broad and encompass various therapeutic areas. Its structural motifs are reminiscent of known pharmacophores that have shown efficacy in treating neurological disorders, cardiovascular diseases, and other conditions. The presence of the piperazine ring particularly suggests potential interactions with serotonin receptors, which are implicated in mood regulation, pain perception, and cognitive function.

Advanced computational methods have been increasingly employed to predict the binding affinity and mode of interaction of small molecules with biological targets. In the case of 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea, molecular docking studies have suggested that it may interact with various protein targets, including enzymes and receptors involved in signal transduction pathways. These interactions could modulate cellular processes and potentially lead to therapeutic effects.

The synthesis of 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These methods not only enhance efficiency but also allow for greater control over regioselectivity and stereoselectivity.

In conclusion, 1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, including the piperazine ring and the cyclopropylurea moiety, make it a promising candidate for further exploration. Ongoing studies aim to elucidate its pharmacological profile and develop novel therapeutic applications based on its interactions with biological targets.

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